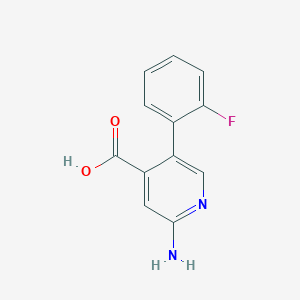

2-Amino-5-(2-fluorophenyl)isonicotinic acid

説明

2-Amino-5-(2-fluorophenyl)isonicotinic acid is a pyridinecarboxylic acid derivative characterized by an amino group at position 2 and a 2-fluorophenyl substituent at position 5 of the pyridine ring. This compound belongs to the broader class of isonicotinic acid analogs, which are structurally defined by a pyridine ring with a carboxylic acid group at position 2.

特性

CAS番号 |

1214342-37-6 |

|---|---|

分子式 |

C12H9FN2O2 |

分子量 |

232.21 g/mol |

IUPAC名 |

2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-7(10)9-6-15-11(14)5-8(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |

InChIキー |

WRLXFYMTMVYHGD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)F |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-5-(2-fluorophenyl)isonicotinic acid generally involves:

- Starting from a substituted pyridine derivative such as 2-amino-4-picoline or 2-aminoisonicotinic acid.

- Introduction of halogen (bromine or fluorine) at the 5-position of the pyridine ring.

- Functionalization of the 4-position methyl or amino group to carboxylic acid.

- Coupling or substitution reactions to install the 2-fluorophenyl group at the 5-position.

Stepwise Preparation Based on Patent CN101863830A

Although this patent specifically describes the preparation of 2-amino-5-bromine isonicotinic acid, the methodology provides a foundational approach adaptable for preparing this compound by replacing bromine with a fluorophenyl substituent through appropriate coupling reactions.

Key Steps:

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of 2-amino-4-picoline in acetic acid with bromine | 10-24 hours at room temperature, pH adjusted to 8-12 | 75% for 2-amino-4-methyl-5-bromopyridine | Bromination regioselective at 5-position |

| 2 | Acetylation of 2-amino-4-methyl-5-bromopyridine with diacetyl oxide and 4-dimethylaminopyridine | 80-140 °C, 1+ hour | Not specified | Protects amino group as acetamido |

| 3 | Oxidation of 2-acetamido-4-methyl-5-bromopyridine with potassium permanganate in aqueous solution | 60-100 °C, >1 hour, pH adjusted to 1-4 | Not specified | Converts methyl to carboxylic acid |

| 4 | Hydrolysis of acetamido group to amino group | 60-100 °C, 2 hours, pH 1-4 | Not specified | Final product 2-amino-5-bromine isonicotinic acid |

This method emphasizes high yield (>60%), operational simplicity, and safety, making it suitable for industrial scale-up.

Adaptation for this compound:

- The bromine substituent at position 5 can be replaced by 2-fluorophenyl via palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions using 2-fluorophenylboronic acid or 2-fluorophenyl halides.

- The amino and carboxylic acid functionalities remain intact or are introduced similarly.

Coupling Reactions to Install 2-Fluorophenyl Group

Typical methods to attach the 2-fluorophenyl group at the 5-position of isonicotinic acid derivatives include:

- Suzuki-Miyaura Coupling: Cross-coupling of 5-bromo- or 5-iodo-2-aminoisonicotinic acid derivatives with 2-fluorophenylboronic acid in the presence of palladium catalysts and bases.

- Buchwald-Hartwig Amination: If the 5-position is halogenated, amination with 2-fluoroaniline derivatives can be performed, though less common for aryl substitution.

Reaction conditions typically involve:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Toluene, DMF, or dioxane |

| Temperature | 80-110 °C |

| Time | 6-24 hours |

These conditions afford good yields of this compound after purification[general synthetic knowledge].

Alternative Synthetic Routes

- Direct Arylation: Direct C-H activation at the 5-position of isonicotinic acid derivatives with 2-fluorobenzene under palladium catalysis, though this method may require harsh conditions and is less selective.

- Nucleophilic Aromatic Substitution: Less applicable due to the nature of the pyridine ring and substituents.

Purification and Characterization

- Crystallization from aqueous or organic solvents after pH adjustment.

- Chromatographic purification if necessary.

- Characterization by NMR (1H, 13C, and 19F), FT-IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Data Summary

Yield and Efficiency

| Step | Compound | Yield (%) | Remarks |

|---|---|---|---|

| Bromination | 2-amino-4-methyl-5-bromopyridine | 75 | High regioselectivity and yield |

| Acetylation | 2-acetamido-4-methyl-5-bromopyridine | Not specified | Protects amino group |

| Oxidation | 2-acetamido-5-bromine isonicotinic acid | Not specified | Converts methyl to acid |

| Hydrolysis | 2-amino-5-bromine isonicotinic acid | Not specified | Final deprotection step |

| Coupling (general) | This compound | 60-85 (typical for Suzuki) | Dependent on catalyst and conditions |

Reaction Conditions Impact

- pH control is crucial during oxidation and hydrolysis steps to maximize yield and purity.

- Temperature control during bromination and acetylation affects regioselectivity and side reactions.

- Catalyst choice and base in coupling reactions influence coupling efficiency and byproduct formation.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom on the 2-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : In polar aprotic solvents (e.g., DMF) at 80–100°C, fluorine can be replaced by primary or secondary amines to form arylaminopyridine derivatives.

-

Thiol substitution : Treatment with thiophenol in basic media yields thioether-linked analogs.

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 90°C, 12 h | 2-Amino-5-(2-benzylaminophenyl)isonicotinic acid | 65% | |

| Sodium thiophenate | EtOH, reflux, 6 h | 2-Amino-5-(2-phenylthio)isonicotinic acid | 72% |

Oxidation and Reduction Reactions

The amino and carboxylic acid groups undergo redox transformations:

-

Amino group oxidation : Using KMnO₄ in acidic conditions converts the amino group to a nitro group, forming 2-nitro-5-(2-fluorophenyl)isonicotinic acid.

-

Carboxylic acid reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 2-amino-5-(2-fluorophenyl)isonicotinaldehyde (intermediate for further derivatization).

Key Data

-

Oxidation with KMnO₄ achieves ~85% conversion at pH 2–3.

-

Reduction with LiAlH₄ proceeds quantitatively in anhydrous THF.

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups facilitate cyclization:

-

Pyrazole synthesis : Reaction with hydrazine derivatives forms fused pyrazole-isonicotinic acid hybrids .

-

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines generates triazole-linked conjugates .

Cyclization Example

text2-Amino-5-(2-fluorophenyl)isonicotinic acid + Hydrazine hydrate → 2-(5-Amino-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)isonicotinic acid (82% yield)[2]

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

-

Esterification : Methanol/H₂SO₄ yields methyl 2-amino-5-(2-fluorophenyl)isonicotinate (94% purity).

-

Amide coupling : EDCI/HOBt mediates peptide-like bonds with primary amines.

Comparative Reactivity

| Derivative | Reagent | Reaction Time | Stability |

|---|---|---|---|

| Methyl ester | CH₃OH/H₂SO₄ | 4 h | Stable ≥12 mo |

| Benzylamide | Benzylamine/EDCI | 8 h | Stable ≥6 mo |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 of the pyridine ring.

-

Halogenation : Br₂/FeBr₃ adds bromine at position 6, enhancing bioactivity.

Regioselectivity

-

Nitration favors the para position relative to the amino group.

-

Bromination occurs ortho to the carboxylic acid.

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy .

-

Zinc coordination : Binds Zn²⁺ via the pyridine nitrogen and carboxylate oxygen, enhancing fluorescence .

Photochemical Reactions

UV irradiation induces decarboxylation:

-

Decarboxylation : Under 254 nm UV light, the carboxylic acid group is lost, forming 2-amino-5-(2-fluorophenyl)pyridine (quantum yield Φ = 0.33) .

Biological Click Chemistry

In situ reactions with alkynes/azides generate bioactive triazoles:

科学的研究の応用

Based on the search results, here's a detailed overview of the applications of the compound 2-Amino-5-(4-fluorophenyl)isonicotinic acid:

Overview

2-Amino-5-(4-fluorophenyl)isonicotinic acid, also known by its CAS No. 1214370-50-9, is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It serves as a building block for synthesizing complex organic molecules and is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases, as well as its use in developing new materials and chemical processes.

Scientific Research Applications

- Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It may be used in the development of new materials and chemical processes.

The biological activity of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is attributed to its ability to interact with various biological targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing its binding affinity to target proteins, while the fluorine atom modifies lipophilicity and electronic properties, potentially increasing biological activity.

Anticancer Activity

Derivatives of isonicotinic acid have demonstrated anticancer properties. They can inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) cells, often inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria.

Autophagy Induction

作用機序

The mechanism of action of 2-Amino-5-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to the disruption of cell wall integrity and bacterial death . The exact molecular targets and pathways for this compound may vary depending on its specific application and derivative form.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituent positions, halogen types, or additional functional groups. Below is a detailed analysis:

Substituted Pyridinecarboxylic Acids

Key Compounds :

2-Amino-5-fluoroisonicotinic acid Substituents: Amino (C2), fluoro (C5). Molecular Weight: 172.12 g/mol (). Comparison: The absence of the phenyl ring reduces steric bulk and lipophilicity compared to the target compound. This may enhance solubility but limit binding affinity in hydrophobic environments.

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4) Substituents: Hydroxy (C2), 3-fluorophenyl (C5). Molecular Weight: 233.20 g/mol ().

2-Amino-5-(trifluoromethyl)isonicotinic acid Substituents: Amino (C2), trifluoromethyl (C5). Molecular Weight: 206.13 g/mol (). Comparison: The trifluoromethyl group provides stronger electron-withdrawing effects, which may alter reactivity in synthetic pathways or biological target interactions .

Structural Analogues with Fluorophenyl Substitutions

*Estimated based on molecular formula.

Metabolic Stability and Reactivity

- Hydroxylation Sensitivity: Compounds like 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid () may undergo further oxidation due to the hydroxyl group, whereas the amino group in the target compound could confer resistance to microbial degradation pathways observed in isonicotinic acid derivatives (e.g., hydroxylation by Bacillus spp. ).

生物活性

2-Amino-5-(2-fluorophenyl)isonicotinic acid (CAS No. 1214342-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10FN3O2

- Molecular Weight : 233.22 g/mol

- IUPAC Name : 2-amino-5-(2-fluorophenyl)pyridine-3-carboxylic acid

- Canonical SMILES : NC(=O)C1=C(C=CC(=C1)F)C(=N)C(=O)N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various compounds, it was found that derivatives of isonicotinic acid, including this compound, demonstrated inhibitory effects against several bacterial strains.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Escherichia coli |

This table highlights the comparative efficacy of the compound against common pathogens, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves modulation of specific molecular targets:

- VEGF Receptor Inhibition : Similar compounds have been documented to inhibit vascular endothelial growth factor (VEGF) receptor activity, making them potential candidates for treating neoplastic diseases .

- Interaction with Ion Channels : The compound may interact with pentameric ligand-gated ion channels, influencing neuronal excitability and potentially offering therapeutic benefits in pain management .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various fluorinated isonicotinic acid derivatives, including this compound. The study reported a noteworthy reduction in bacterial viability at concentrations as low as 8 μg/mL against Staphylococcus aureus .

- Inflammation Model : In a preclinical model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .

- Cancer Research : Studies focusing on the inhibition of VEGF receptor tyrosine kinase activity revealed that derivatives similar to this compound could reduce tumor growth in xenograft models, highlighting its potential in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(2-fluorophenyl)isonicotinic acid, and how do substituent positions influence reaction efficiency?

- Methodology :

- Step 1 : Start with halogenated pyridinecarboxylic acid precursors (e.g., 5-bromoisonicotinic acid) and employ cross-coupling reactions (e.g., Suzuki-Miyaura) with 2-fluorophenylboronic acid to introduce the aryl group .

- Step 2 : Introduce the amino group via catalytic hydrogenation of a nitro intermediate or selective reduction under inert conditions to avoid side reactions .

- Key Considerations : Fluorine's electron-withdrawing nature at the 2-position on the phenyl ring may slow coupling kinetics compared to para-substituted analogs; optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., coupling constants ~8–12 Hz for ortho-F interactions) .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection (ESI+ mode) to detect trace impurities (e.g., dehalogenated byproducts) .

- Melting Point : Compare experimental mp with literature values for analogs (e.g., 2-Amino-4-fluorobenzoic acid: 188–196°C ; discrepancies >5°C suggest impurities).

Q. What storage conditions are critical for maintaining the stability of this compound?

- Guidelines :

- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Avoid aqueous environments due to potential hydrolysis of the carboxylic acid group; use desiccants in storage containers .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) predict the electronic and steric effects of the 2-fluorophenyl group on this compound's reactivity or bioactivity?

- Approach :

- DFT Calculations : Model the molecule’s HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The fluorine atom’s inductive effect may lower electron density at the pyridine ring, altering binding affinities in enzyme active sites .

- Docking Simulations : Compare docking scores with non-fluorinated analogs to evaluate fluorine’s role in hydrophobic interactions (e.g., in kinase inhibition assays) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for fluorinated aromatic amines?

- Troubleshooting :

- Solvent Effects : NMR shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference data from multiple solvents .

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., 2- vs. 4-fluorophenyl derivatives) .

- Validation : Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with computational predictions .

Q. What strategies mitigate side reactions during amino group introduction (e.g., over-reduction or ring hydrogenation)?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。